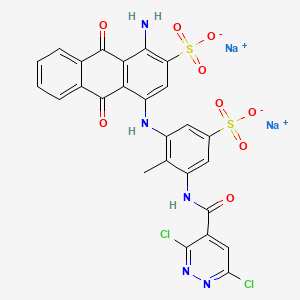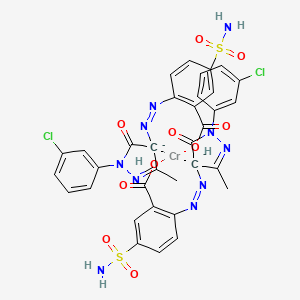
(2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid: is an organophosphorus compound characterized by the presence of both amino and phosphonic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid typically involves the reaction of amino acids with phosphonic acid derivatives. One common method is the reaction of 2-amino-1-oxopropylamine with ethyl phosphonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can have different chemical and biological properties .
科学的研究の応用
Chemistry: In chemistry, (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for bioactive molecules. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as an antiviral or anticancer agent. Its ability to inhibit specific enzymes and pathways is of particular interest in drug development.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including corrosion inhibitors and flame retardants. Its stability and reactivity make it suitable for various industrial processes .
作用機序
The mechanism of action of (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. This interaction is often mediated by the amino and phosphonic acid groups, which can form strong bonds with the target molecules .
類似化合物との比較
Aminophosphonic acids: These compounds share the phosphonic acid group and have similar reactivity and applications.
Hydroxyphosphonic acids: These compounds have a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
Uniqueness: (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid is unique due to its combination of amino and phosphonic acid groups, which confer distinct reactivity and biological activity. This dual functionality allows for a wide range of applications that are not possible with other similar compounds .
特性
CAS番号 |
109371-13-3 |
|---|---|
分子式 |
C5H13N2O4P |
分子量 |
196.14 g/mol |
IUPAC名 |
2-(2-aminopropanoylamino)ethylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4P/c1-4(6)5(8)7-2-3-12(9,10)11/h4H,2-3,6H2,1H3,(H,7,8)(H2,9,10,11) |
InChIキー |
NUWKXSPWLLPBOA-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCCP(=O)(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















